

Biological Activity and Morphological Reversion

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Compound Focus: Phosmidosine

CAS No.: 134966-01-1

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Morphological reversion, or "detransformation," refers to the ability of a compound to restore normal cell morphology and inhibit uncontrolled growth in transformed (cancerous) cells. The key findings on **phosmidosine** compounds are summarized in the table below:

Compound	Morphological Reversion Activity on src-transformed NRK cells	Inhibition of Cell Cycle Progression	Key Structural Requirement
Phosmidosine	Yes [1]	Yes [1]	Presence of a prolyl group [1]
Phosmidosine B	Yes [1] [2]	Yes [1] [2]	Presence of a prolyl group [1]
Phosmidosine C	No [1]	No [1]	Absence of a prolyl group [1]

Structural-Activity Relationship (SAR): The prolyl group within the **phosmidosine** structure is critical for its biological activity. **Phosmidosine C**, which lacks this group, is inactive, confirming its essential role [1].

Anticancer Potency: Subsequent synthesis and testing revealed that **Phosmidosine B** exhibits high anticancer activity. The diastereomers of **Phosmidosine** itself show similar but approximately **10 times higher anticancer activities** than **Phosmidosine B** across various tumor cell lines, independent of their p53 phenotypes [3]. This makes them promising candidates for a new type of anticancer agent [3].

Experimental Protocols for Key Assays

The primary methodology for assessing the morphological reversion activity of **phosmidosine** compounds is detailed below.

Cell-Based Morphological Reversion Assay

This assay evaluates a compound's ability to reverse the altered morphology of src oncogene-transformed cells, inducing a return to a normal, non-transformed phenotype [1].

- **1. Cell Line:** Use **srcts-NRK cells**. These are normal rat kidney (NRK) cells transformed by a temperature-sensitive mutant of the src oncogene, which allows for controlled study of the transformed state [1].
- **2. Cell Culture and Transformation:** Culture the srcts-NRK cells under conditions (typically the permissive temperature) that allow the src oncogene to be active, maintaining the transformed morphology (e.g., rounded, refractile, loss of contact inhibition) [1].
- **3. Compound Treatment:** Expose the transformed cells to the test compound (e.g., **Phosmidosine** or **Phosmidosine B**). A negative control (e.g., **Phosmidosine C** or vehicle) should be included [1].
- **4. Activity Assessment:** After a specified incubation period, observe the cells microscopically for **morphological reversion**. Active compounds will cause the cells to revert to a flattened, organized appearance typical of non-transformed NRK cells. This is often quantified by counting reverted versus non-reverted cells in a defined area [1].
- **5. Concurrent Cell Cycle Analysis:** The inhibitory effect on cell cycle progression can be analyzed using techniques like flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) after treatment [1].

Structural Insights and Synthesis

Phosmidosines are hybrid molecules consisting of **8-oxoadenosine** and **L-proline**, connected by a unique **N-acyl phosphoramidate linkage** [3]. This structure is key to its mechanism and activity.

*Diagram: The N-acyl phosphoramidate linkage in **phosmidosine** is critical for bioactivity and a focal point of synthetic chemistry.*

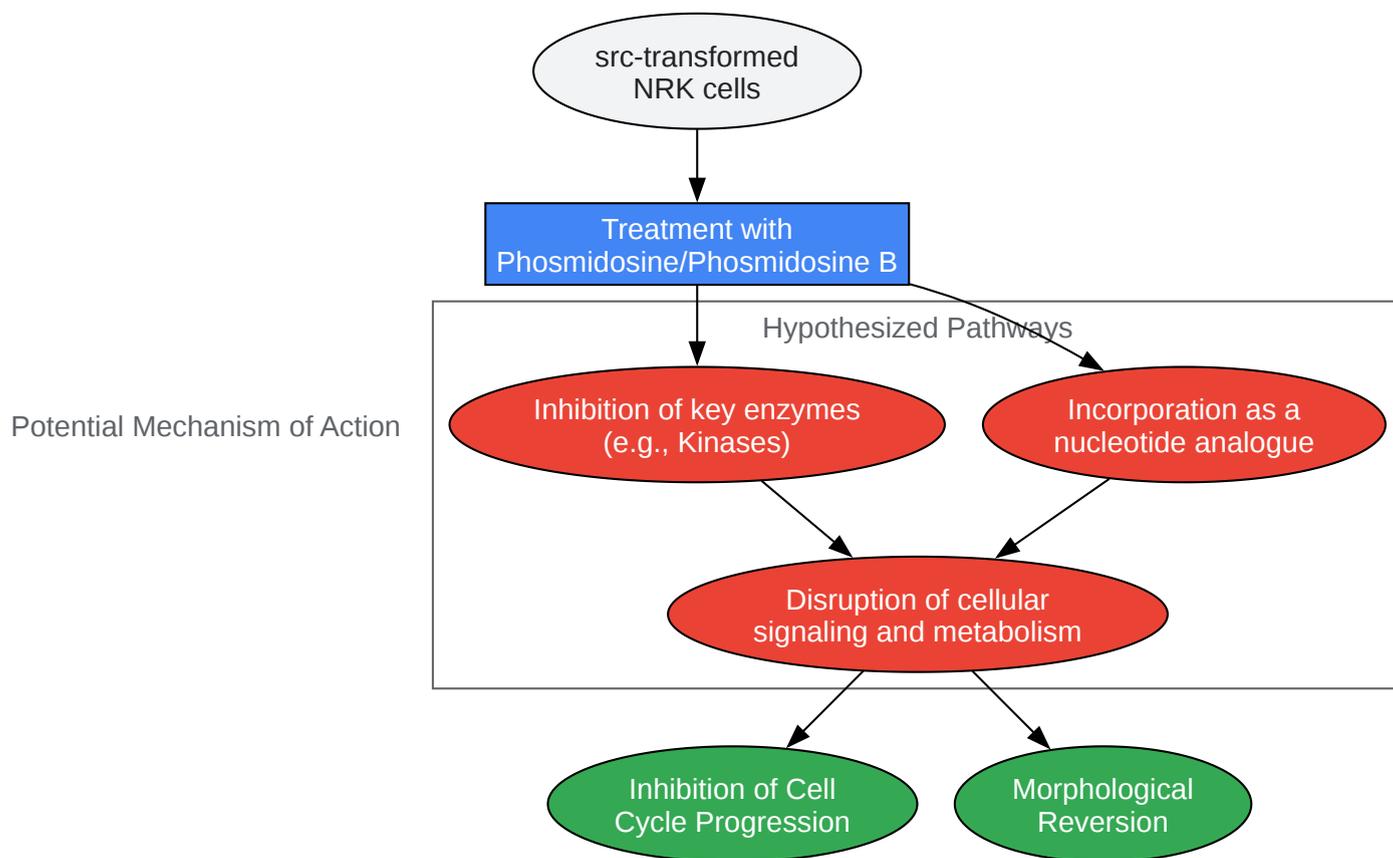
Synthetic Methodologies

- **First Total Synthesis:** The first successful synthesis of **Phosmidosine** and **Phosmidosine B** was reported in 2002. A critical step was the coupling of an 8-oxoadenosine 5'-phosphoramidite derivative with an N-protected prolinamide. This process created the N-acyl phosphoramidate linkage and produced **Phosmidosine** as a mixture of diastereomers due to the new chiral center at the phosphorus atom [3].
- **Diastereoselective Synthesis:** The chiral phosphorus center significantly impacts biological activity. A copper-catalyzed method was developed for diastereoselective synthesis of related phosphoramidate prodrugs (ProTides), favoring the biologically more active Sp isomer at phosphorus [4]. This methodology is highly relevant for producing single-diastereomer **phosmidosine** analogs for development.

Proposed Mechanism and Research Context

While the exact molecular target of **phosmidosines** in cells is an area of research, their structure offers strong clues about their potential mechanism of action.

- **Nucleotide Analogue Activity:** As nucleotide analogues, **phosmidosines** may incorporate into growing DNA or RNA chains, causing chain termination or malfunction of nucleic acids [5].
- **Interference with Phosphotransferases:** The molecule's phosphoramidate moiety may inhibit enzymes that handle phosphates, such as kinases, which could disrupt the phosphorylation signaling that drives cancer cell growth and division [5] [4].
- **Broader Significance:** The N-acyl phosphoramidate motif is a critical functional group in biology and medicinal chemistry, found not only in **phosmidosines** but also in other natural products and modern prodrugs like the antiviral drug **Sofosbuvir** [4]. Mastering the synthesis and understanding the function of this motif is a high priority in drug development.



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Diagram: Proposed mechanism of action of **phosmidosines**, leading to morphological reversion and cell cycle arrest.

Key Research Gaps and Future Directions

Research on **phosmidosine** is foundational, and several questions remain:

- **Precise Molecular Target:** The specific protein or enzyme targeted by **phosmidosines** within the cell to exert its detransforming effect is still unknown. Identifying this target is a crucial next step.
- **In Vivo Efficacy and Toxicity:** Most existing data is from *in vitro* cell culture studies. Comprehensive *in vivo* studies in animal models are needed to validate efficacy and safety for therapeutic

development.

- **Optimization of Analogs:** Research into synthesizing and testing new analogs based on the **phosmidosine** structure could yield compounds with higher potency, better selectivity, and improved drug-like properties.

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To cite this document: Smolecule. [Biological Activity and Morphological Reversion]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1530525#phosmidosine-morphological-reversion-activity>]

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